Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is a complex organic compound characterized by its unique quinazoline and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Moiety: The synthesis begins with the preparation of 6-methoxy-4-methyl-2-quinazolinamine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Construction: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.
Coupling Reaction: The quinazoline and thiazole intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert imine groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme inhibition and receptor binding.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinazoline and thiazole moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-cancer or anti-microbial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-chlorophenyl)imino]-1,3-thiazole-5(3H)-carboxylate
- Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-fluorophenyl)imino]-1,3-thiazole-5(3H)-carboxylate
Uniqueness
Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate is unique due to its specific combination of quinazoline and thiazole rings, along with the ethyl carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H26N6O3S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 3-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-4-methyl-2-(4-methylphenyl)imino-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H26N6O3S/c1-6-34-22(32)21-16(4)31(25(35-21)28-17-9-7-14(2)8-10-17)23(26)30-24-27-15(3)19-13-18(33-5)11-12-20(19)29-24/h7-13H,6H2,1-5H3,(H2,26,27,29,30) |
InChI Key |
FJZQQDADWGUBOT-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC=C(C=C2)C)S1)/C(=N/C3=NC(=C4C=C(C=CC4=N3)OC)C)/N)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC=C(C=C2)C)S1)C(=NC3=NC(=C4C=C(C=CC4=N3)OC)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.